(3aR,4R,7aS)-叔丁基 4-(叔丁氧羰基氨基)六氢-1H-异吲哚-2(3H)-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

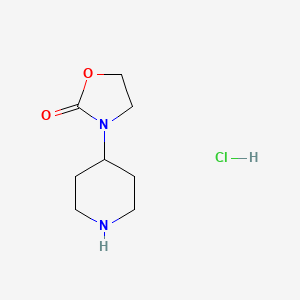

“(3aR,4R,7aS)-tert-butyl 4-(tert-butoxycarbonylamino)hexahydro-1H-isoindole-2(3H)-carboxylate” is a chemical compound with the molecular formula C18H32N2O4 . It’s also known by its synonyms Tert-butyl (3aR,4R,7aS)-4-((tert-butoxycarbonyl)amino)octahydro-2H-isoindole-2-carboxylate and 2H-Isoindole-2-carboxylic acid .

Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms, 32 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The average mass is 340.458 Da and the monoisotopic mass is 340.236206 Da .Physical And Chemical Properties Analysis

The compound has a molecular weight of 340.464. Other physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.科学研究应用

(1) 合成应用

六氢环戊吡咯酮衍生物,包括与 (3aR,4R,7aS)-叔丁基 4-(叔丁氧羰基氨基)六氢-1H-异吲哚-2(3H)-羧酸酯相似的化合物,因其多样的药理活性而受到认可。已经开发出一种使用 KMnO4 介导的氧化裂解的合成相关结构的高效且可扩展的方法,突出了该物质在药理相关合成中的重要性 (Bahekar 等人,2017)。

(2) 结构分析和分子研究

已经对类似化合物的分子结构、振动频率和红外强度进行了深入研究。例如,叔丁基 3a-氯过氢-2,6a-环氧氧代烯[e]异吲哚-5-羧酸酯,一种结构密切相关的化合物,使用各种方法进行了分析,以了解其稳定的构象和分子相互作用,为这些分子的物理性质和潜在应用提供了见解 (Arslan 等人,2013)。

(3) 在药理学中的应用

该物质的衍生物作为药理活性化合物合成的中间体发挥着重要作用。例如,该化合物的衍生物已被用于合成 NMDA 受体拮抗剂,强调了其在开发治疗剂中的作用 (Bombieri 等人,2005)。

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (3aR,4R,7aS)-tert-butyl 4-(tert-butoxycarbonylamino)hexahydro-1H-isoindole-2(3H)-carboxylate involves a series of steps including protection of the amine group, formation of the isoindole ring, and deprotection of the amine group. The starting material is (R)-tert-butyl 4-aminohexanoate.", "Starting Materials": [ "(R)-tert-butyl 4-aminohexanoate", "Di-tert-butyl dicarbonate", "Triethylamine", "Methanol", "Acetic acid", "Sodium hydride", "Acetic anhydride", "Benzene" ], "Reaction": [ "Protection of amine group: (R)-tert-butyl 4-aminohexanoate is reacted with di-tert-butyl dicarbonate and triethylamine in methanol to form (R)-tert-butyl 4-(tert-butoxycarbonylamino)hexanoate.", "Formation of isoindole ring: (R)-tert-butyl 4-(tert-butoxycarbonylamino)hexanoate is treated with acetic acid and sodium hydride in benzene to form (3aR,4R,7aS)-tert-butyl 4-(tert-butoxycarbonylamino)hexahydro-1H-isoindole-2(3H)-carboxylate.", "Deprotection of amine group: (3aR,4R,7aS)-tert-butyl 4-(tert-butoxycarbonylamino)hexahydro-1H-isoindole-2(3H)-carboxylate is treated with acetic anhydride and triethylamine in methanol to remove the tert-butoxycarbonyl group and form the final product." ] } | |

CAS 编号 |

1251001-17-8 |

分子式 |

C18H32N2O4 |

分子量 |

340.464 |

IUPAC 名称 |

tert-butyl (3aR,4R,7aS)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate |

InChI |

InChI=1S/C18H32N2O4/c1-17(2,3)23-15(21)19-14-9-7-8-12-10-20(11-13(12)14)16(22)24-18(4,5)6/h12-14H,7-11H2,1-6H3,(H,19,21)/t12-,13+,14-/m1/s1 |

InChI 键 |

UIEIDXVJEYWTPT-HZSPNIEDSA-N |

SMILES |

CC(C)(C)OC(=O)NC1CCCC2C1CN(C2)C(=O)OC(C)(C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B596260.png)

![6-(1H-Benzo[d][1,2,3]triazole-5-carbonyl)-2-(3-(4-chlorophenyl)ureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B596267.png)

![Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B596270.png)

![Methyl 4'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B596271.png)